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Compound of Interest

Compound Name: NH2-PEG7

Cat. No.: B605468

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NH2-PEG?7 linkers, focusing on their
chemical properties, supplier information, and critical applications in advanced therapeutic
modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS). Detailed experimental protocols and visual diagrams are included to facilitate
practical implementation in a research and development setting.

Core Concepts: Understanding NH2-PEG7

NH2-PEG?7 is a heterobifunctional linker molecule characterized by a primary amine (-NH2)
group at one terminus and a chain of seven repeating ethylene glycol units. The other end of
the polyethylene glycol (PEG) chain can be functionalized with various groups, with a hydroxyl
(-OH) group being a common configuration. The monodisperse nature of this linker, meaning it
has a precisely defined length and molecular weight, is critical for the batch-to-batch
reproducibility and consistent pharmacological properties of the final conjugate.

The PEG component confers several advantageous properties, including increased
hydrophilicity, which can enhance the solubility and reduce aggregation of hydrophobic drug
molecules.[1][2] Its flexibility is crucial for enabling optimal spatial orientation between the two
conjugated molecules, a key factor in the efficacy of complex bioconjugates like PROTACSs.[3]

NH2-PEG7: CAS Number and Supplier Information
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The term "NH2-PEG7" can be ambiguous. For the purpose of this guide, we will focus on
Amino-PEG7-alcohol (NH2-(PEG)7-OH), a commonly used variant.

Molecular .
Compound Molecular . Representative
CAS Number Weight ( g/mol .
Name Formula ) Suppliers
BroadPharm,
) Biopharma PEG,
Amino-PEG7-
1425973-14-3 C14H31NO7 3254 Huateng
alcohol

Pharma, Precise
PEG, AxisPharm

Note: Other variations of NH2-PEG?7 exist, such as diamino-PEG7 (NH2-(PEG)7-NH2, CAS:
332941-25-0) and NH2-PEG7-acid (NH2-(PEG)7-COOH). Researchers should carefully select
the appropriate linker based on their specific conjugation strategy.

Applications in Advanced Therapeutics

The unique properties of NH2-PEG7 linkers make them highly valuable in the development of
sophisticated drug delivery systems and novel therapeutic platforms.

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein of interest (POI) to an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the
proteasome.[4][5] The linker is a critical component that connects the POI-binding ligand to the
E3 ligase-binding ligand.

The length and flexibility of the NH2-PEG?7 linker are crucial for the formation of a stable and
productive ternary complex (POI-PROTAC-E3 ligase).[3] The hydrophilic nature of the PEG
chain can also improve the solubility and cell permeability of the PROTAC molecule.[1][6]

PROTAC-Mediated Protein Degradation Pathway
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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic
payload.[2] The linker plays a crucial role in the stability of the ADC in circulation and the
release of the payload at the target site. NH2-PEG7 can be incorporated into ADC linker
designs to enhance solubility, particularly when dealing with hydrophobic payloads, and to
allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[1][7]

Experimental Protocols

The following are generalized protocols for the conjugation of NH2-PEG?7 linkers. These should
be optimized for specific molecules and experimental conditions.

Protocol 1: Amide Bond Formation with a Carboxylic
Acid-Containing Molecule
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This protocol is suitable for conjugating NH2-PEG7-OH to a molecule that has a carboxylic acid
group (e.g., a POI ligand or a drug molecule). This reaction typically uses a carbodiimide
coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination
with NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.

Materials:

NH2-PEG7-OH

o Carboxylic acid-containing molecule (Molecule-COOH)

e EDC hydrochloride

e N-hydroxysuccinimide (NHS)

e Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
» N,N-Diisopropylethylamine (DIPEA)

e Reaction vessel and magnetic stirrer

 Inert atmosphere (e.g., nitrogen or argon)

Procedure:

o Activation of Carboxylic Acid:

o Dissolve Molecule-COOH (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.5
equivalents) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

o Stir the mixture at room temperature for 30-60 minutes to form the NHS ester
intermediate.

e Conjugation Reaction:

o In a separate vessel, dissolve NH2-PEG7-OH (1.2 equivalents) in anhydrous DMF or
DCM.
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o Add the solution of NH2-PEG7-OH to the activated Molecule-COOH mixture.
o Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.

o Stir the reaction at room temperature for 4-24 hours. The reaction progress can be
monitored by an appropriate analytical technique such as LC-MS or TLC.

 Purification:
o Once the reaction is complete, the solvent can be removed under reduced pressure.

o The crude product is then purified using an appropriate method, such as silica gel column
chromatography or preparative HPLC, to isolate the desired conjugate.

Protocol 2: Reaction with an NHS Ester-Functionalized
Molecule

This protocol is applicable when conjugating NH2-PEG7-OH to a molecule that has been pre-
activated as an NHS ester.[5]

Materials:

NH2-PEG7-OH

NHS ester-functionalized molecule (Molecule-NHS)

Anhydrous DMF or DMSO

Triethylamine (TEA) or DIPEA

Reaction vessel and magnetic stirrer
Procedure:
e Preparation:

o Dissolve the Molecule-NHS (1.0 equivalent) in anhydrous DMF or DMSO in a reaction
vessel.
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o In a separate vessel, dissolve NH2-PEG7-OH (1.2 equivalents) in the same solvent.

o Conjugation Reaction:
o Add the NH2-PEG7-OH solution to the Molecule-NHS solution.
o Add a base such as TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture.

o Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS or
TLC.[5]

o Purification:

o Upon completion, the product can be purified by methods such as preparative HPLC to
remove unreacted starting materials and byproducts.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
conjugate using an NH2-PEG?7 linker.

General Workflow for NH2-PEG7 Conjugation
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Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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